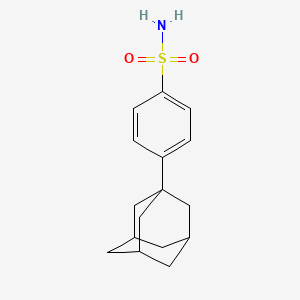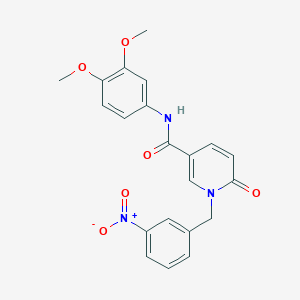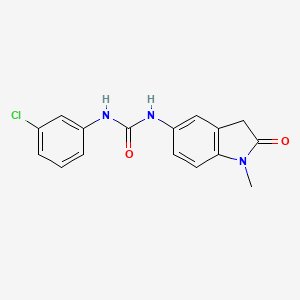
1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multistep process and has been found to exhibit promising biochemical and physiological effects.
Scientific Research Applications
Microbial Degradation of Substituted Urea Herbicides
Research by Murray, Rieck, and Lynd (1969) examined the phytotoxicity of various substituted urea herbicides and their microbial degradation. They focused on the interactions with fungi like Aspergillus niger, A. sydowi, and A. tamarii, observing significant differences in herbicide degradation rates, highlighting the potential environmental impact of these compounds.
Antioxidant Properties and Theoretical Calculations
A study by Yakan et al. (2021) explored the antioxidant properties of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. They employed spectroscopic methods and theoretical calculations to investigate these properties, indicating potential applications in the field of chemistry and pharmacology.
Reactions with Isocyanate
Papadopoulos (1984) conducted a study on the reactions of anthranilic acid derivatives with 3-chloropropyl isocyanate, leading to various cyclization products. This research, detailed in Papadopoulos (1984), contributes to the understanding of chemical reactions involving urea derivatives.
Corrosion Inhibition in Acid Solutions
The study by Bahrami and Hosseini (2012) investigated the inhibition effect of certain organic compounds, including urea derivatives, on mild steel corrosion in acid solutions. This research provides insights into the potential industrial applications of these compounds as corrosion inhibitors.
Mechanistic Studies in Chemistry
Butler and Hussain (1981) explored the reactions of urea and its derivatives with various compounds, contributing to the mechanistic understanding of urea chemistry. Their findings, presented in Butler and Hussain (1981), are significant for the chemical industry and research in organic chemistry.
Photodegradation and Hydrolysis of Pesticides
Gatidou and Iatrou (2011) examined the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water. Their study, detailed in Gatidou and Iatrou (2011), provides valuable information on the environmental impact of these pesticides.
Synthesis of Urea and Thiourea Derivatives
Research by Yan, Lei, and Hu (2014) focused on developing a simple and efficient method for synthesizing urea and thiourea derivatives. Their work contributes to the field of synthetic chemistry.
Electronic and Optical Properties
Shkir et al. (2018) conducted a computational study to assess the electrooptic properties of a chalcone derivative, revealing insights into the material's potential applications in optoelectronics. Their findings are available in Shkir et al. (2018).
Inhibition of Chitin Synthesis
The study by Deul, Jong, and Kortenbach (1978) explored the inhibition of chitin synthesis by certain urea insecticides. This research contributes to understanding the biochemical mode of action of these compounds.
Joint Toxicity Assessment
A joint toxicity assessment of substituted urea herbicides was conducted by Gatidou, Stasinakis, and Iatrou (2015), using bioassays to evaluate their impact on various organisms. This research aids in understanding the environmental risks of these herbicides.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-20-14-6-5-13(7-10(14)8-15(20)21)19-16(22)18-12-4-2-3-11(17)9-12/h2-7,9H,8H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUXPFZFUAEBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

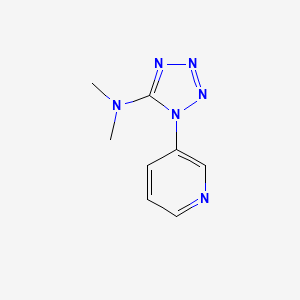

![tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2958845.png)
![3-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2958846.png)
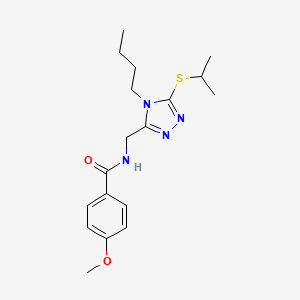
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
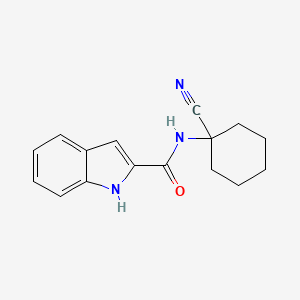
![Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2958854.png)

![3-(2,4-Dimethoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2958858.png)

